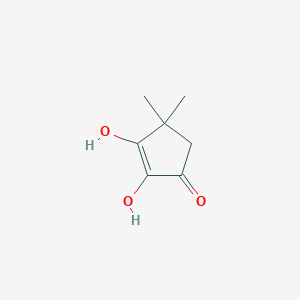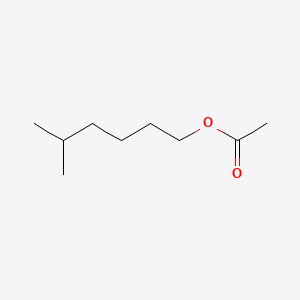
5-Methylhexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylhexyl acetate is an organic compound belonging to the class of carboxylic acid esters. It is characterized by the presence of an ester functional group, where the carbonyl carbon is bonded to an alkyl group through an oxygen atom. This compound is known for its pleasant odor and is often used as a flavoring agent .
準備方法
Synthetic Routes and Reaction Conditions
5-Methylhexyl acetate can be synthesized through the esterification of 5-methylhexanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 5-methylhexanol and acetic acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound .
化学反応の分析
Types of Reactions
5-Methylhexyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 5-methylhexanol and acetic acid.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohols
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Hydrolysis: 5-Methylhexanol and acetic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols
科学的研究の応用
5-Methylhexyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in the cosmetic industry .
作用機序
The mechanism of action of 5-Methylhexyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 5-methylhexanol and acetic acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Isoamyl acetate: An ester with a different alkyl group and used for similar applications .
Uniqueness
5-Methylhexyl acetate is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its pleasant odor and flavoring properties make it particularly valuable in the food and cosmetic industries .
特性
CAS番号 |
72246-17-4 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
5-methylhexyl acetate |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-5-7-11-9(3)10/h8H,4-7H2,1-3H3 |
InChIキー |
OOYBITFWBADNKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCOC(=O)C |
密度 |
0.869 - 0.878 |
物理的記述 |
Isoheptyl acetate appears as a clear colorless liquid with a sweet mint-like odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. Clear to pale yellow liquid; Liquid; sweet fruity aroma |
溶解性 |
Practically insoluble or insoluble Insoluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


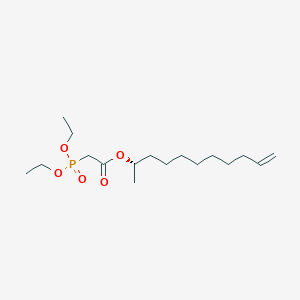
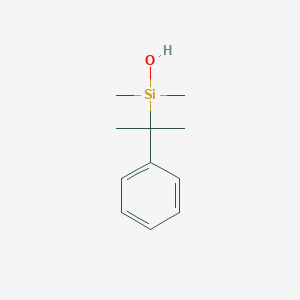
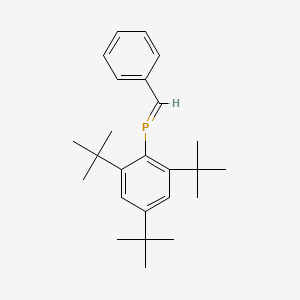
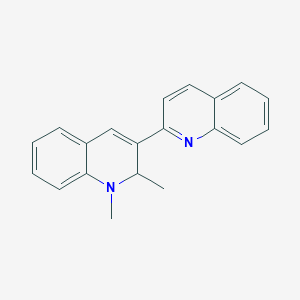
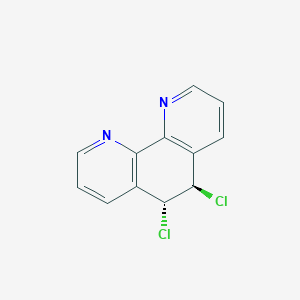
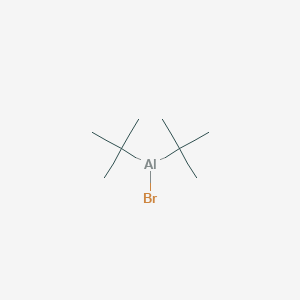




![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
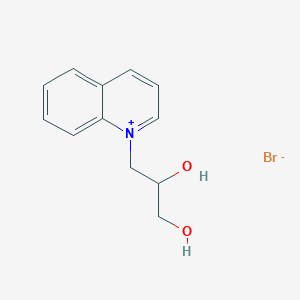
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
